An In-depth Technical Guide to 5-Bromopyridine-3,4-dicarboxylic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 5-Bromopyridine-3,4-dicarboxylic acid: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, specifically substituted pyridines, form the backbone of countless biologically active agents and functional materials. Among these, 5-Bromopyridine-3,4-dicarboxylic acid emerges as a highly versatile and valuable intermediate. Its trifunctional nature—a pyridine ring, two carboxylic acid moieties, and a reactive bromine atom—offers a rich platform for molecular diversification. This guide provides a comprehensive technical overview of its chemical properties, reactivity profile, and strategic applications for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This section outlines the key identifiers and measured or predicted physicochemical parameters of 5-Bromopyridine-3,4-dicarboxylic acid.
Identification
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IUPAC Name: 5-bromopyridine-3,4-dicarboxylic acid
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Synonyms: 3,4-Pyridinedicarboxylic acid, 5-bromo-
Physicochemical Data Summary
The properties of this molecule are dictated by the interplay of its aromatic heterocyclic core and its polar functional groups. The following table summarizes its key physicochemical data.
| Property | Value | Source |
| Density | 1.985 g/cm³ | [1][3] |
| Boiling Point | 518.6 °C at 760 mmHg | [1][3] |
| Flash Point | 267.5 °C | [1][3] |
| Polar Surface Area (PSA) | 87.49 Ų | [1] |
| LogP | 1.24050 | [1] |
| Purity (Typical) | ≥ 95% | [1][4] |
Note: A specific experimental melting point is not consistently reported in public databases.
Molecular Structure and Reactivity Analysis
The utility of 5-Bromopyridine-3,4-dicarboxylic acid stems directly from its unique structural arrangement. The electron-deficient nature of the pyridine ring, combined with the distinct functionalities at positions 3, 4, and 5, allows for a wide range of selective chemical transformations.
Caption: Key reactive centers of 5-Bromopyridine-3,4-dicarboxylic acid.
The C5-Bromine Atom: A Gateway for Cross-Coupling
The bromine atom at the C-5 position is arguably the molecule's most significant feature for synthetic diversification. It serves as a prime "handle" for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[4] This functionality enables:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Negishi Coupling: Reaction with organozinc reagents, offering another robust method for C-C bond formation.[4]
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in medicinal chemistry for accessing a wide range of analogues.
-
Heck and Sonogashira Couplings: For the introduction of alkenyl and alkynyl groups, respectively.
The strategic placement of halogens is a cornerstone of modern drug design. They can significantly alter a molecule's electronic environment, lipophilicity, and metabolic stability.[4] Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction where the halogen acts as a Lewis acid, enhancing binding affinity to biological targets.[4]
The Dicarboxylic Acid Groups: Versatility in Conjugation and Derivatization
The adjacent carboxylic acid groups at the C-3 and C-4 positions provide multiple avenues for modification:
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Amidation and Esterification: These groups can be readily converted to amides or esters. This allows for the introduction of diverse side chains or for the creation of prodrugs to improve pharmacokinetic properties. For example, one carboxylic acid could be coupled with an amine while the other remains free or is converted to an ester.[4]
-
Solid-Phase Synthesis: One of the carboxylic acid groups can be used to anchor the molecule to a solid support (resin).[4] This facilitates a streamlined, multi-step synthesis where reactions are performed on the scaffold, followed by cleavage from the resin, simplifying purification.[4]
-
Decarboxylation: The decarboxylation of pyridine dicarboxylic acids can occur under certain conditions, a factor that must be controlled during synthesis design.[4]
Synthetic Strategies and Key Experimental Protocols
While the specific, scaled-up synthesis of 5-Bromopyridine-3,4-dicarboxylic acid is often proprietary, general principles of heterocyclic chemistry apply. The construction of the pyridine core can be achieved through classic methods like the Hantzsch or Chichibabin pyridine syntheses, followed by functional group manipulations.[4]
A more common scenario for researchers is the use of this compound as a starting material. The following diagram and protocol outline a representative workflow leveraging its key reactive sites for library synthesis, a common practice in drug discovery.
Caption: A representative solid-phase synthetic workflow.
Protocol: Suzuki Cross-Coupling of a Bromopyridine Derivative
This generalized protocol is based on established methods for Suzuki reactions on bromopyridine scaffolds.[5]
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Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[5]
-
Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).[5]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution is common (e.g., 4:1 dioxane:water).[5]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 85-100 °C.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically run for 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The trifunctional nature of 5-Bromopyridine-3,4-dicarboxylic acid makes it a valuable precursor in several high-value research areas.
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Pharmaceutical Development: It serves as a scaffold for synthesizing compounds targeting a wide array of biological systems. Its derivatives are explored as anti-inflammatory, anti-cancer, and neurological agents.[6] The ability to rapidly generate analogues by varying the substituents at the C-3, C-4, and C-5 positions is crucial for structure-activity relationship (SAR) studies.[4]
-
Agrochemicals: The pyridine core is a common feature in herbicides and pesticides. This compound can be used to develop new agrochemicals with enhanced efficacy and targeted action.[6]
-
Materials Science: The dicarboxylic acid functionality makes it a potential candidate for creating metal-organic frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-Bromopyridine-3,4-dicarboxylic acid is not universally available, data from structurally related compounds (e.g., other brominated pyridine carboxylic acids) can inform handling procedures.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[10]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][10]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][10]
-
Ingestion: Rinse mouth. Call a poison center or doctor immediately.[10]
Conclusion
5-Bromopyridine-3,4-dicarboxylic acid is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites offer chemists precise control over molecular design, enabling the efficient synthesis of complex and diverse chemical libraries. For professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
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Chemsrc. (2025). 3,4-Pyridinedicarboxylicacid, 5-bromo- | CAS#:90325-36-3. [Link]
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PubChem. (n.d.). 5-Bromonicotinic acid. [Link]
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化源网 (Huayuanwang). (n.d.). 5-溴吡啶-3,4-二羧酸. [Link]
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Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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